1-Octyn-3-one

Beschreibung

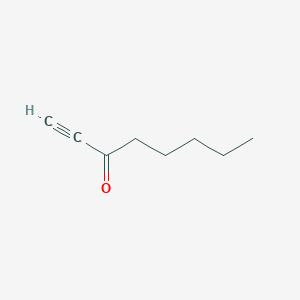

Structure

3D Structure

Eigenschaften

IUPAC Name |

oct-1-yn-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h2H,3,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWBNCGEFFHTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456046 | |

| Record name | 1-Octyn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27593-19-7 | |

| Record name | 1-Octyn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Octyn 3 One and Its Chiral Derivatives

Established Chemical Synthesis Routes for 1-Octyn-3-one

The preparation of this compound can be achieved through several established synthetic pathways, primarily involving the oxidation of the corresponding secondary alcohol or the coupling of appropriate precursors.

A primary and well-documented method for synthesizing this compound is the oxidation of its corresponding secondary alcohol, 1-octyn-3-ol (B1346985). The Jones oxidation is a classic and effective method for this transformation. orgsyn.org This reaction utilizes Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. organic-chemistry.orgthieme-connect.com

The secondary alcohol, 1-octyn-3-ol, reacts with chromic acid, formed in situ, to generate a chromate (B82759) ester intermediate. thegoodscentscompany.com Subsequent elimination, often facilitated by a base such as water, results in the formation of the ketone, this compound, and a reduced chromium species (Cr(IV)), which is further reduced to the characteristic green Cr(III). organic-chemistry.orgthegoodscentscompany.com This method is known for its rapid reaction rates, high yields, and cost-effectiveness. organic-chemistry.org For the synthesis of this compound from racemic 1-octyn-3-ol, yields are typically reported to be around 80%. orgsyn.org

Table 1: Jones Oxidation of 1-Octyn-3-ol

| Starting Material | Reagent | Product | Typical Yield |

|---|---|---|---|

| 1-Octyn-3-ol | Jones Reagent (CrO₃, H₂SO₄, Acetone) | This compound | ~80% orgsyn.org |

Beyond the direct oxidation of acetylenic alcohols, other functional group interconversions provide alternative routes to α,β-ynones like this compound. These methods often involve the formation of the carbon-carbon bond adjacent to the carbonyl group.

One prominent alternative is the coupling of acyl chlorides with terminal alkynes. wikipedia.org The Sonogashira cross-coupling reaction, for instance, can be adapted for this purpose, typically using a palladium catalyst and a copper(I) co-catalyst to couple an acyl chloride with a terminal alkyne. mdpi.com For the synthesis of this compound, this would involve the reaction of propanoyl chloride with 1-hexyne, though specific applications may vary. Catalyst systems such as copper(I) iodide/N,N,N',N'-tetramethylethylenediamine (CuI/TMEDA) have been shown to be highly efficient for this type of transformation, even under solvent-free conditions. organic-chemistry.org

Another approach involves the acylation of organometallic reagents derived from terminal alkynes. For example, an alkynyllithium compound can react with an aldehyde to form a secondary propargyl alcohol, which is then oxidized (e.g., via Swern oxidation) to the target ynone. wikipedia.org This two-step process offers a different disconnection approach to the final product. More direct methods include the reaction of alkynyldimethylaluminum reagents with acyl chlorides or the coupling of alkynylsilanes with acyl chlorides catalyzed by Lewis acids like indium tribromide. thieme-connect.comwikipedia.org

Recent developments also include gold-catalyzed aerobic oxidative C-C bond cleavage, which can generate ynones directly from readily available aldehydes and hypervalent alkynyl iodides. pkusz.edu.cnnih.gov

Enantioselective Synthesis of Chiral this compound Precursors and Analogs

While this compound itself is achiral, it serves as a crucial prochiral substrate for the synthesis of optically active compounds, particularly chiral propargyl alcohols like 1-octyn-3-ol.

The asymmetric reduction of the carbonyl group in this compound is a key strategy for producing enantiomerically enriched (R)- or (S)-1-octyn-3-ol. orgsyn.org These chiral alcohols are valuable building blocks in the synthesis of various natural products and pharmaceuticals. semanticscholar.org

Chiral borane-based reagents are highly effective for the enantioselective reduction of prochiral ketones. A well-established method for the synthesis of (R)-(+)-1-octyn-3-ol employs B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), which is derived from 9-borabicyclo[3.3.1]nonane (9-BBN) and either (+)- or (-)-α-pinene. orgsyn.org

In this procedure, this compound is reduced with the chiral borane (B79455) reagent, prepared from (+)-α-pinene, to yield (R)-(+)-1-octyn-3-ol. The reaction is typically carried out in tetrahydrofuran (B95107) (THF) and proceeds with high stereospecificity. This method provides the chiral alcohol in good chemical yield and high enantiomeric purity. orgsyn.org

Table 2: Asymmetric Reduction of this compound with Alpine-Borane

| Substrate | Chiral Reagent | Product | Yield | Enantiomeric Purity |

|---|---|---|---|---|

| This compound | B-3-pinanyl-9-BBN (from (+)-α-pinene) | (R)-(+)-1-Octyn-3-ol | 86% | >95% e.e. (corrected) orgsyn.org |

Chemoenzymatic methods offer a powerful and environmentally benign alternative for stereoselective transformations. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high enantioselectivity. matthey.comfrontiersin.org

These enzymes facilitate the interconversion between alcohols and ketones/aldehydes using a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. wikipedia.org For the asymmetric reduction of this compound, specific ADHs can be employed to produce either the (R)- or (S)-enantiomer of 1-octyn-3-ol, depending on the enzyme selected.

One documented example is the use of alcohol dehydrogenase-A (ADH-A) expressed in E. coli for the reduction of this compound. This biocatalytic process, performed in an aqueous phosphate (B84403) buffer with isopropyl alcohol as a co-solvent and sacrificial reductant for cofactor regeneration, yields (R)-(+)-1-octyn-3-ol with high enantiomeric excess. chemicalbook.com

Table 3: Chemoenzymatic Reduction of this compound

| Substrate | Biocatalyst | Product | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|

| This compound | Alcohol dehydrogenase-A (ADH-A) in E. coli | (R)-(+)-1-Octyn-3-ol | 98% chemicalbook.com |

Kinetic Resolution Strategies for this compound-Derived Chirality

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. In the context of this compound, the primary focus is on the kinetic resolution of its corresponding chiral alcohol, 1-octyn-3-ol, which can be subsequently oxidized to the desired chiral ketone. Enzymatic kinetic resolution, particularly using lipases, has emerged as a highly effective method.

Lipases are widely employed for the enantioselective acylation of racemic secondary alcohols. In a typical kinetic resolution of racemic 1-octyn-3-ol, a lipase (B570770) selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. This process is attractive due to the mild reaction conditions and the high enantioselectivities often achieved.

To overcome the inherent 50% maximum yield of a single enantiomer in classical kinetic resolution, dynamic kinetic resolution (DKR) has been developed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For propargylic alcohols, such as 1-octyn-3-ol, chemoenzymatic DKR has been successfully applied. This often involves the use of a lipase in conjunction with a metal catalyst for the racemization step. For instance, a combination of a lipase and an oxovanadium catalyst has been shown to be effective for the DKR of propargyl alcohols, yielding optically active propargyl esters with up to 99% enantiomeric excess (ee). acs.org The choice of solvent can be crucial in such systems to favor racemization over potential side reactions like rearrangement. acs.org

Another approach involves the use of a well-known R-selective Pseudomonas fluorescens lipase in combination with a racemization catalyst for the DKR of secondary 3-(trialkylsilyl)propargyl alcohols. nih.gov This method can be adapted to produce either the (R) or (S)-enantiomer by strategic placement of a silyl (B83357) group, which alters the steric bulk and thus the lipase's enantiopreference. nih.gov

The following table summarizes representative data for the kinetic resolution of propargylic alcohols, a class of compounds to which 1-octyn-3-ol belongs.

| Catalyst System | Substrate Type | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Lipase/Oxovanadium | Racemic propargyl alcohols | - | (Trifluoromethyl)benzene | >80 | 90-99 |

| Pseudomonas fluorescens lipase / V-MPS4 | 3-(Trialkylsilyl)propargyl alcohols | - | - | High | High |

It is important to note that while these examples showcase the potential for high enantioselectivity in the kinetic resolution of similar substrates, the optimal conditions for 1-octyn-3-ol would require specific experimental investigation.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to align with these principles.

One significant area of improvement is the use of greener reaction media or the elimination of solvents altogether. Solvent-free reactions are highly desirable as they reduce waste, cost, and the environmental impact associated with volatile organic compounds. For the synthesis of α,β-alkynyl ketones (ynones), a highly efficient copper(I) iodide/N,N,N′,N′-tetramethylethylenediamine (CuI/TMEDA) catalytic system has been developed for the coupling of terminal alkynes with acid chlorides. acs.org This reaction proceeds under solvent-free conditions at room temperature, offering a significant green advantage.

Another key principle of green chemistry is the use of heterogeneous and recyclable catalysts. These catalysts can be easily separated from the reaction mixture, minimizing contamination of the product and allowing for their reuse, which is both economically and environmentally beneficial. A polystyrene-supported zinc bromide-ethylenediamine complex has been reported as a useful, recyclable heterogeneous catalyst for the synthesis of α,β-acetylenic ketones from acid chlorides and terminal alkynes.

Biocatalysis also represents a green approach to chemical synthesis. The asymmetric reduction of this compound to enantiomerically enriched 1-octyn-3-ol can be achieved using biocatalysts such as alcohol dehydrogenases. chemicalbook.comwisdomlib.org These enzymatic reductions often occur in aqueous media under mild conditions and can exhibit high stereoselectivity. For example, the reduction of this compound using an alcohol dehydrogenase-A expressed in E. coli in an aqueous phosphate buffer can yield (R)-(+)-1-octyn-3-ol with a 98% ee. chemicalbook.com

The following table highlights some green chemistry approaches applicable to the synthesis of this compound and related alkynyl ketones.

| Green Chemistry Approach | Catalytic System | Reaction Type | Key Advantages |

| Solvent-Free Synthesis | CuI/TMEDA | Coupling of terminal alkyne and acid chloride | No solvent, room temperature, high efficiency |

| Heterogeneous Catalysis | Polystyrene-supported zinc bromide-ethylenediamine | Coupling of terminal alkyne and acid chloride | Recyclable catalyst, easy separation |

| Biocatalysis | Alcohol Dehydrogenase | Asymmetric reduction of ketone | Aqueous media, mild conditions, high enantioselectivity |

These examples demonstrate the potential for developing more sustainable synthetic routes to this compound, aligning with the goals of modern chemical manufacturing.

Chemical Reactivity and Transformation Mechanisms of 1 Octyn 3 One

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne functionality in 1-Octyn-3-one is a versatile reactive site, amenable to a range of chemical transformations. The acidic nature of the terminal acetylenic proton and the electron-rich π system of the triple bond are key to its reactivity.

Nucleophilic and Electrophilic Additions Across the Triple Bond

The triple bond of terminal alkynes, including this compound, is susceptible to addition reactions, though its reactivity profile differs from that of alkenes.

Electrophilic Additions: Terminal alkynes undergo electrophilic addition reactions, generally following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the triple bond, and the nucleophile (often derived from the electrophile or solvent) adds to the more substituted carbon. This typically leads to vinyl halide or vinyl alcohol intermediates, which can further react. The electron density of the triple bond makes it a target for electrophiles, although the compact nature of the electron cloud renders it slightly less reactive than alkenes libretexts.orglibretexts.org. While specific examples for this compound are not detailed in the provided literature, the general principle applies to its terminal alkyne moiety.

Nucleophilic Additions: Direct nucleophilic addition to the triple bond of terminal alkynes is generally disfavored due to the repulsion between the negatively charged nucleophile and the electron-rich π system of the alkyne. However, nucleophilic additions can be facilitated by the presence of heavy metal ions (e.g., Hg, Ba, Pb) which can coordinate to the alkyne, polarizing the triple bond and reducing electron density. Such metal-mediated nucleophilic additions are known, for instance, in the formation of nitriles from alkynes atamanchemicals.comquora.comchemicalland21.com.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a pivotal role in transforming terminal alkynes into more complex structures through various coupling reactions.

The Sonogashira coupling is a highly effective palladium- and copper-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides (or triflates) mdpi.comresearchgate.netscirp.org. This reaction is instrumental in forming C(sp)–C(sp2) bonds, yielding conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals, natural products, and advanced materials mdpi.comresearchgate.net. While the primary focus is on C(sp)–C(sp2) coupling, variants can also involve alkyl halides for C(sp)–C(sp3) bond formation rsc.org. The mild reaction conditions, often at room temperature, and tolerance for various functional groups make it a powerful synthetic tool mdpi.comresearchgate.netbeilstein-journals.org.

Table 3.1.2.1: General Sonogashira Coupling Conditions

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Typical Yields | Reference |

| Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄) | CuI | Amine (e.g., Et₃N, DIPEA) | DMF, THF, amines | RT to 100°C | Moderate to Excellent | mdpi.comresearchgate.netscirp.org |

| Cu-based catalysts (e.g., CuOAc) | N/A | Cs₂CO₃ | Et₂O | RT | High (94%) | rsc.org |

| Fe or Co catalysts | CuI | KOt-Bu | NMP | 100-120°C | Good | beilstein-journals.org |

Note: Specific yields and conditions can vary significantly based on substrates and catalyst optimization.

The Glaser coupling is a well-established method for the oxidative homocoupling of terminal alkynes, catalyzed typically by copper salts, to produce symmetrical 1,3-diynes researchgate.netrsc.orgmdpi.comorganic-chemistry.org. This reaction is valuable for constructing rigid, linear diyne linkages mdpi.comnih.gov. While classical conditions often require stoichiometric copper, strong bases, and elevated temperatures, modern modifications aim for greener protocols, milder conditions, and improved yields, particularly for aliphatic alkynes researchgate.netrsc.orgmdpi.com. The reaction mechanism involves the oxidation of copper(I) to copper(II) and subsequent coupling steps organic-chemistry.org.

Table 3.1.2.2: General Glaser Coupling Conditions

| Catalyst System | Oxidant | Base | Solvent | Temperature | Typical Yields | Reference |

| Cu(I) salts | O₂ (air) | Amine or base | Various | RT to elevated | Good to Excellent | researchgate.netrsc.orgmdpi.comorganic-chemistry.org |

| CuCl | O₂ | Ligand (e.g., TMEDA) | Various | RT | High (89-96% for aromatics) | mdpi.comorganic-chemistry.org |

Note: Yields can be highly dependent on the specific alkyne and optimized conditions.

A significant advancement in alkyne functionalization is the cobalt-catalyzed 1,1-diboration of terminal alkynes using diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂Pin₂). This reaction, notably studied by Chirik and coworkers, proceeds efficiently under mild conditions (e.g., room temperature) with excellent 1,1-selectivity, meaning both boron substituents add to the same alkyne carbon nih.govnih.govacs.orgfigshare.comacs.org. The reaction exhibits broad functional group tolerance, making it applicable to complex molecules. The diboration of 1-octyne (B150090) has been reported as an example, demonstrating the feasibility of this transformation for longer-chain terminal alkynes nih.govnih.govacs.orgfigshare.comacs.org. The use of unsymmetrical diboron reagents can also lead to stereoselective diboration products with differential reactivity nih.govnih.govacs.orgfigshare.comacs.org.

Table 3.1.2.3: Cobalt-Catalyzed 1,1-Diboration of Terminal Alkynes

| Catalyst | Diboron Reagent | Solvent | Temperature | Selectivity | Functional Group Tolerance | Reference |

| Cobalt complex (e.g., pyridine (B92270) diimine cobalt) | B₂Pin₂ | Toluene | 23 °C | 1,1-selectivity | Broad | nih.govnih.govacs.orgfigshare.comacs.org |

Note: This reaction is highly selective for 1,1-diboration of terminal alkynes.

Cycloaddition Reactions (e.g., Huisgen Cycloadditions)

Terminal alkynes are key substrates in 1,3-dipolar cycloaddition reactions, most famously the Huisgen cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mdpi.comnih.govijrpc.comtaylorandfrancis.com. This reaction, a cornerstone of "click chemistry," efficiently forms 1,2,3-triazole rings from the reaction of an azide (B81097) with a terminal alkyne mdpi.comnih.govijrpc.comtaylorandfrancis.com. The CuAAC reaction is renowned for its high yields, regioselectivity (forming exclusively 1,4-disubstituted triazoles), mild reaction conditions (often in water or organic solvents at room temperature), and tolerance for a wide range of functional groups mdpi.comnih.govijrpc.comtaylorandfrancis.com.

Table 3.1.3: General CuAAC (Huisgen Cycloaddition) Conditions

| Catalyst System | Co-catalyst/Reducing Agent | Solvent | Temperature | Regioselectivity | Typical Yields | Reference |

| Cu(I) salts (e.g., CuSO₄/Ascorbate, CuI) | Sodium Ascorbate | Water, organic solvents | RT | 1,4-selective | High | mdpi.comnih.govijrpc.comtaylorandfrancis.com |

| Cu(I) complex with ligands (e.g., tris(triazolyl)amine) | N/A | Water, organic solvents | RT | 1,4-selective | High | ijrpc.com |

Note: The reaction is highly reliable for linking molecules bearing azide and terminal alkyne functionalities.

Compound Name Table

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | oct-1-yn-3-one | 27593-19-7 | C₈H₁₂O |

Reactivity of the Ketone Carbonyl Group

The carbonyl carbon in this compound is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles.

Nucleophilic addition to the carbonyl group is a fundamental reaction pathway for ketones. In this compound, nucleophiles can attack the carbonyl carbon, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), readily add to the carbonyl group. This reaction results in the formation of tertiary alkynyl alcohols, where the nucleophilic alkyl or aryl group attaches to the carbonyl carbon, and the metal alkoxide intermediate is subsequently protonated to yield the alcohol wikipedia.org.

Hydride Donors: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can deliver a hydride ion (:H⁻) to the carbonyl carbon. This process converts the ketone into a secondary alcohol, 1-octyn-3-ol (B1346985), while typically leaving the alkyne functional group intact under mild conditions savemyexams.com.

Other Nucleophiles: Nucleophiles such as cyanide ions (CN⁻) can also add to the carbonyl group, forming cyanohydrins. This reaction is significant as it introduces a new carbon atom and a nitrile functionality, which can be further transformed savemyexams.comyoutube.com.

Table 3.2.1: Nucleophilic Addition Reactions to the Carbonyl of this compound

| Nucleophile Type | Example Reagent | Product Type | General Conditions |

| Organometallic | Grignard Reagent (RMgX) | Tertiary Alkynyl Alcohol | Ethereal solvent (e.g., THF, Et₂O), followed by aqueous acid workup |

| Hydride Donor | NaBH₄ | Secondary Alcohol | Alcoholic solvent (e.g., MeOH, EtOH) |

| Cyanide | KCN/H⁺ | Cyanohydrin | Aqueous/alcoholic solvent, mild acid catalyst |

The selective reduction of the ketone carbonyl to a secondary alcohol is a key transformation. Asymmetric synthesis methods have been developed to produce enantiomerically enriched 1-octyn-3-ol from this compound.

Asymmetric Reduction: The use of chiral reducing agents, such as those derived from pinanes like B-3-pinanyl-9-borabicyclo[3.3.1]nonane, allows for the highly stereoselective reduction of this compound to yield either the (R)- or (S)-enantiomer of 1-octyn-3-ol with high enantiomeric excess orgsyn.orgorgsyn.orgchemicalbook.comacs.org. The choice of the chiral auxiliary (e.g., (+)-α-pinene or (−)-α-pinene) dictates the stereochemistry of the resulting alcohol.

Standard Reduction: Non-chiral reducing agents like sodium borohydride (NaBH₄) will reduce the ketone to the racemic mixture of 1-octyn-3-ol savemyexams.com.

Table 3.2.2: Reduction Pathways of this compound

| Reducing Agent | Product | Enantioselectivity | Typical Conditions |

| B-3-pinanyl-9-borabicyclo[3.3.1]nonane (from α-pinene) | (R)- or (S)-1-octyn-3-ol | High (e.g., >95% ee) | THF, 0°C to room temperature, followed by oxidative workup (H₂O₂, NaOH) |

| Sodium Borohydride (NaBH₄) | Racemic 1-octyn-3-ol | None | Methanol or Ethanol (B145695), room temperature |

The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting enolate anion.

Enolate Formation: Treatment of this compound with a strong base can lead to the deprotonation at the α-carbon, forming an enolate intermediate masterorganicchemistry.com. This enolate is a nucleophile and can participate in various reactions.

Aldol-Type Reactions: While specific documented examples for this compound are limited, the enolate can potentially undergo aldol-type reactions with other carbonyl compounds, leading to the formation of β-hydroxy ketones or α,β-unsaturated ketones after dehydration masterorganicchemistry.comlibretexts.org. The presence of the alkyne might influence the regioselectivity or reactivity in such condensations.

Table 3.2.3: Condensation and Alpha-Proton Reactivity

| Reaction Type | Reagents/Conditions | Product Type | Notes |

| Enolate Formation | Strong Base (e.g., LDA, NaH) | Enolate Anion | Stabilized by resonance; α-carbon deprotonation. |

| Aldol Condensation | Enolate + Aldehyde/Ketone (Base or Acid Catalyst) | β-Hydroxy Ketone / α,β-Unsaturated Ketone | Potential for self-condensation or cross-condensation. |

Chemo- and Regioselectivity in Multifunctional Transformations

This compound possesses two distinct reactive sites: the carbonyl group and the terminal alkyne. Chemoselectivity refers to the preferential reaction of one functional group over the other, while regioselectivity concerns the site of reaction within a functional group or molecule.

Selective Ketone Reactions: Under mild reducing conditions, such as with NaBH₄, the ketone can be selectively reduced to the alcohol, leaving the alkyne untouched savemyexams.com. Similarly, certain nucleophilic additions can be directed to the carbonyl without affecting the triple bond.

Alkyne Reactivity: The terminal alkyne can participate in reactions characteristic of alkynes, such as hydration (though the ketone carbonyl is generally more reactive towards nucleophiles in simple additions), hydroboration, or metal-catalyzed cyclizations msu.educhemistrysteps.comchemrxiv.org. In some cascade reactions, the alkyne moiety is activated for conjugate addition or cyclization hud.ac.ukresearchgate.netnih.gov. For instance, amine-mediated cascade reactions of alkynyl ketones often involve conjugate addition to the alkyne system.

Regioselectivity in Alkyne Reactions: For terminal alkynes, reactions such as hydroboration can exhibit regioselectivity, with bulky boranes typically favoring addition to the less substituted carbon (anti-Markovnikov) msu.edujove.com.

Table 3.3: Chemo- and Regioselectivity Examples

| Reaction Type | Target Functional Group | Selectivity Achieved | Example Reagent/Condition | Product Class |

| Reduction | Ketone | Selective | NaBH₄ | Secondary alcohol (1-octyn-3-ol) |

| Asymmetric Reduction | Ketone | Selective | Chiral boranes (e.g., B-3-pinanyl-9-BBN) | Enantiopure secondary alcohol |

| Conjugate Addition | Alkyne | Selective | Secondary amines (in cascade reactions) | Enamine/vinylogous amide intermediates |

| Hydration | Alkyne | Markovnikov | HgSO₄/H₂SO₄ | Methyl ketone (if alkyne were internal) |

| Hydroboration-Oxidation | Alkyne | Anti-Markovnikov | 9-BBN, then H₂O₂/NaOH | Aldehyde (if terminal alkyne were not substituted) |

Cascade and Tandem Reactions Involving this compound

The presence of both a ketone and an alkyne in proximity allows this compound to participate in cascade or tandem reactions, where multiple chemical transformations occur sequentially in a single reaction vessel. These reactions often leverage the reactivity of both functional groups.

Amine-Mediated Cascades: Alkynyl ketones can undergo amine-mediated cascade reactions. These typically initiate with the conjugate addition of a secondary amine to the alkyne system, followed by intramolecular cyclization or other transformations, leading to heterocyclic or carbocyclic products hud.ac.ukresearchgate.netnih.gov. The ketone carbonyl can also be involved in subsequent steps, such as hydrolysis of intermediates.

Metal-Catalyzed Cascades: Transition metals, particularly palladium, can catalyze cascade reactions involving alkynyl ketones. For example, palladium-catalyzed carbocyclization can occur, where a palladium enolate intermediate undergoes carbopalladation across the alkyne triple bond nih.gov. These reactions can lead to the formation of cyclic ketones.

Table 3.4: Cascade and Tandem Reaction Examples

| Reaction Type | Initiating Step | Key Intermediate/Mechanism | Product Class |

| Amine-Mediated Cascade | Conjugate addition of amine to alkyne | Enamine/vinylogous amide, intramolecular cyclization | 2-methylene-2H-pyrans, substituted 3-hydroxy-9H-fluoren-9-ones, arenes |

| Pd-Catalyzed Carbocyclization | C-H activation / Pd enolate formation | Carbopalladation across C-C triple bond | Cyclic ketones (e.g., indanones) |

Compound List

this compound

1-Octyn-3-ol

Grignard Reagent (RMgX)

Organolithium Compound (RLi)

Sodium Borohydride (NaBH₄)

Lithium Aluminum Hydride (LiAlH₄)

Cyanide Ion (CN⁻)

B-3-pinanyl-9-borabicyclo[3.3.1]nonane

(+)-α-Pinene

(−)-α-Pinene

Lithium Diisopropylamide (LDA)

Sodium Hydride (NaH)

Amine (Secondary)

Palladium (Pd)

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides insights into the chemical environment of each atom. For 1-Octyn-3-one, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are crucial for its structural confirmation.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments, often indicated by splitting patterns (multiplicity) and coupling constants. Carbon (¹³C) NMR spectroscopy, on the other hand, provides information about the carbon skeleton, with each unique carbon atom typically giving a distinct signal.

While specific ¹H and ¹³C NMR data for this compound (C₈H₁₂O) were not directly found in the provided search results for this exact compound, related compounds like 1-Octyn-3-ol (B1346985) have well-documented spectra. For instance, the ¹H NMR of 1-Octyn-3-ol shows signals for the terminal alkyne proton (around δ 2.4 ppm), the carbinol proton (around δ 4.3 ppm), and various alkyl protons orgsyn.org. The ¹³C NMR of 1-Octyn-3-ol typically shows signals for the alkyne carbons (around δ 72.6 and 85.1 ppm), the carbinol-bearing carbon (around δ 62 ppm), and the alkyl chain carbons orgsyn.org. Ketone carbonyl carbons, characteristic of this compound, are generally found in the range of δ 190-220 ppm libretexts.orgorganicchemistrydata.org. The methyl ketone group (CH₃-CO-) would likely resonate around δ 20-30 ppm, with the carbonyl carbon appearing significantly downfield libretexts.org. The alkynyl carbons (C≡C) are expected to appear in the range of δ 70-90 ppm organicchemistrydata.org.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (C₈H₁₂O)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CH₃ (ketone) | 2.0 - 2.5 | s or t | CH₃-CO- |

| CH₂ (next to C≡) | 2.3 - 2.7 | t | ≡C-CH₂- |

| CH₂ (alkyl chain) | 1.2 - 1.7 | m | -CH₂-CH₂- |

| CH₃ (terminal) | 0.8 - 1.0 | t | CH₃-CH₂- |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (C₈H₁₂O)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |

| C=O (ketone) | 190 - 220 | Ketone Carbonyl |

| C≡ (alkyne) | 80 - 90 | Alkyne Carbon |

| ≡C (alkyne) | 70 - 80 | Alkyne Carbon |

| CH₃ (ketone) | 20 - 30 | CH₃-CO- |

| CH₂ (next to C≡) | 20 - 30 | ≡C-CH₂- |

| CH₂ (alkyl chain) | 25 - 35 | -CH₂-CH₂- |

| CH₃ (terminal) | 10 - 15 | CH₃-CH₂- |

Note: These are predicted values based on similar structures and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are essential for establishing connectivity within a molecule, thereby confirming the proposed structure.

COSY (COrrelation SpectroscopY) experiments reveal proton-proton (¹H-¹H) coupling relationships, indicating which protons are adjacent to each other through chemical bonds princeton.edusdsu.edulibretexts.org.

HMQC (Heteronuclear Multiple Quantum Coherence) , also known as HSQC (Heteronuclear Single Quantum Coherence) , correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations) princeton.edusdsu.edulibretexts.orgrutgers.edu. This is invaluable for assigning specific proton signals to their corresponding carbon signals.

Chiral Discrimination in NMR using Chiral Solvating Agents

This compound possesses a chiral center at the carbon bearing the ketone group if it were 1-Octyn-3-ol. However, the compound is this compound. The structure of this compound is CH₃-CO-C≡C-CH₂-CH₂-CH₂-CH₃, which does not possess a chiral center. Therefore, chiral discrimination using NMR is not applicable to this compound itself. However, studies on related chiral alcohols like 1-Octyn-3-ol have demonstrated the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR for determining enantiomeric purity orgsyn.orgresearchgate.netresearchgate.net. For example, chiral shift reagents can induce distinct chemical shifts for enantiomers, allowing for the calculation of enantiomeric excess (ee) orgsyn.org. If this compound were a precursor to a chiral molecule, or if a chiral derivative were formed, these NMR techniques would be employed.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of molecular ions and fragment ions, enabling the calculation of the exact elemental composition. For this compound, with the molecular formula C₈H₁₂O, the monoisotopic mass is approximately 124.0888 Da nih.gov. HRMS would confirm this exact mass, thereby validating the proposed molecular formula. For example, a measured exact mass of 124.0888 ± 0.0005 Da would strongly support the elemental composition C₈H₁₂O uvic.ca.

Table 3: HRMS Data for this compound (C₈H₁₂O)

| Ion Type | Expected m/z (Monoisotopic) | Calculated Elemental Composition |

| Molecular Ion [M]⁺ | 124.0888 | C₈H₁₂O |

Fragmentation Pattern Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (precursor ion) and fragmenting it, followed by the analysis of the resulting fragment ions (product ions) unt.edu. This technique is powerful for elucidating structural details. For ketones, common fragmentation pathways include alpha-cleavage, where a bond adjacent to the carbonyl group breaks, leading to acylium ions or alkyl ions msu.edulibretexts.orgresearchgate.net.

For this compound (CH₃-CO-C≡C-CH₂-CH₂-CH₂-CH₃), potential fragmentations include:

Alpha-cleavage adjacent to the carbonyl:

Loss of the methyl radical (•CH₃) from the acetyl group, yielding [C₇H₉CO]⁺ (m/z 109) or loss of the acetyl radical (•COCH₃) yielding [C₇H₁₁]⁺ (m/z 95).

Cleavage of the bond between the carbonyl and the alkyne, yielding the acylium ion [CH₃CO]⁺ (m/z 43) and the alkyne fragment [C₆H₉]⁺ (m/z 81).

Cleavage of bonds within the alkyl chain.

Fragmentation involving the alkyne moiety.

Table 4: Potential MS/MS Fragmentation Ions for this compound (C₈H₁₂O)

| Fragment Ion | Expected m/z | Proposed Fragmentation Pathway |

| [CH₃CO]⁺ | 43 | Alpha-cleavage |

| [C₆H₉]⁺ | 81 | Alpha-cleavage |

| [C₇H₉CO]⁺ | 109 | Alpha-cleavage |

| [C₇H₁₁]⁺ | 95 | Alpha-cleavage |

| Molecular Ion [M]⁺ | 124 | Molecular ion |

Compound List:

this compound

Computational Chemistry and Theoretical Studies on 1 Octyn 3 One

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on electronic structure theory, are fundamental to predicting the intrinsic properties of a molecule in its ground and excited states. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. chemscene.com It is adept at predicting optimized molecular geometries, including bond lengths and angles, and various electronic properties.

For 1-octyn-3-one, a DFT optimization would reveal the precise spatial arrangement of its atoms. The geometry is characterized by a linear C≡C-H fragment due to the sp-hybridized carbons of the alkyne, a planar ketone group with an sp²-hybridized carbonyl carbon, and a flexible pentyl chain composed of sp³-hybridized carbons. The polarization of the carbonyl group (C=O) and the acetylenic C-H bond significantly influences the molecule's electrostatic potential and reactivity. oregonstate.edu DFT calculations on similar α,β-unsaturated systems have been used to rationalize conformational effects and reactivity, which are largely controlled by the steric and electronic nature of the substituents. worktribe.com

Table 1: Typical Geometric Parameters for this compound (Illustrative) Note: The following data are illustrative, based on standard values and calculations for similar functional groups, as specific DFT results for this compound are not widely published.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C1≡C2 | ~1.20 Å |

| Bond Length | C2-C3 | ~1.46 Å |

| Bond Length | C3=O | ~1.22 Å |

| Bond Length | C3-C4 | ~1.51 Å |

| Bond Angle | C1-C2-C3 | ~178° |

| Bond Angle | C2-C3-O | ~121° |

| Bond Angle | C2-C3-C4 | ~117° |

| Bond Angle | O=C3-C4 | ~122° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. utwente.nl It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utwente.nl The HOMO represents the electron-donating ability of a molecule, while the LUMO represents its electron-accepting ability. utwente.nl

For an α,β-acetylenic ketone like this compound, the HOMO and LUMO are typically the π and π* orbitals associated with the conjugated C≡C-C=O system. oregonstate.edu The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. science.gov A smaller gap suggests that the molecule is more polarizable and kinetically less stable, implying higher chemical reactivity as electrons can be more easily excited to a higher energy state. chemscene.com In reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key. For ketones, the largest part of the LUMO is typically centered on the carbonyl carbon, making it the primary site for nucleophilic attack. oregonstate.edu

Table 2: Illustrative Frontier Orbital Properties for an α,β-Acetylenic Ketone Note: These values are representative for this class of compounds and are not specific published data for this compound.

| Property | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | 4.5 to 5.5 |

A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of the geometric coordinates of its atoms. ufrn.bracs.org By mapping the PES, computational chemists can identify the minimum energy path a reaction is likely to follow, from reactants to products. semanticscholar.org This map includes stable intermediates (valleys on the surface) and transition states (saddle points), which correspond to the energy barriers of the reaction. researchgate.net

For this compound, a key reaction is the reduction of the alkyne or carbonyl group. The catalytic hydrogenation of alkynes, for instance, can be stopped at the alkene stage using specific catalysts. libretexts.orgjove.com A PES mapping of this process would detail the energy changes as the molecule adsorbs onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms. libretexts.org Similarly, DFT studies on the addition of organometallic reagents (like stannylcuprates) to α,β-acetylenic ketones have elucidated the reaction pathways, showing how the relative stabilities of intermediates, such as vinyl cuprates and allenolates, determine the final product's stereochemistry. nih.gov Such studies reveal that the stereochemistry is often determined in the final protonation step of a key intermediate. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe dynamic processes. mdpi.com These simulations solve Newton's equations of motion for a system, allowing for the study of conformational changes and intermolecular interactions in different environments. mdpi.comosti.gov

Even relatively simple molecules like this compound possess conformational flexibility, primarily due to rotation around single bonds. For unsaturated ketones, a key conformational aspect is the equilibrium between the s-cis and s-trans rotamers, which describe the relative orientation of the carbonyl group and the adjacent multiple bond. acs.orgias.ac.in The s-trans conformer is often more stable for less sterically hindered ketones, but the balance can be influenced by substituents and solvent. ias.ac.in

MD simulations can track the transitions between these conformers over nanoseconds or longer, revealing their relative populations and the energy barriers separating them. mdpi.com By analyzing the simulation trajectory, one can gain insights into the dominant shapes the molecule adopts in solution, which is crucial for understanding its reactivity and interactions with other molecules, such as enzymes. hkhlr.de

The solvent environment can profoundly influence a molecule's structure, stability, and reactivity. MD simulations explicitly model solvent molecules, providing a detailed picture of solute-solvent interactions. utwente.nljlu.edu.cn For this compound, a polar molecule, simulations in a polar solvent like water or ethanol (B145695) would show strong interactions centered around the carbonyl group.

The strength and nature of these interactions can be quantified using tools like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.netua.pt Studies on other ketones in aqueous solutions have shown that while the carbonyl group is polar, it does not necessarily form strong, persistent hydrogen bonds with water, leading to complex hydration behavior. researchgate.net MD simulations can also reveal how the solvent structure around the solute affects diffusion and the approach of reactants, providing a dynamic view of the reaction environment. researchgate.netua.pt

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools designed to predict the activity (e.g., biological or toxicological) or properties (e.g., physical or chemical) of a compound based on its molecular structure. researchgate.netscispace.com These models establish a correlation between the chemical's structure and its observed activity or property. The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, dictates its behavior. This approach is crucial for efficiently screening large numbers of chemicals, prioritizing them for experimental testing, and understanding the mechanisms underlying their reactivity and properties. rsc.org

The development of a robust QSAR/QSPR model typically involves several key stages:

Data Set Collection : A set of compounds with known experimental data for the property or activity of interest is compiled. psu.edu

Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of numerical descriptors representing its topological, geometrical, electronic, and physicochemical features are calculated. psu.eduurv.cat

Variable Selection : Statistical methods are employed to select the most relevant descriptors that have the strongest correlation with the property being modeled, while minimizing inter-correlation among descriptors. qsardb.orgrjpbcs.com

Model Generation and Validation : A mathematical model is constructed using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.net The model's predictive power is then rigorously validated using internal and external validation techniques.

For a molecule like this compound, with its distinct functional groups (a terminal alkyne and a ketone), QSAR/QSPR modeling can provide significant insights into its chemical behavior.

Derivation of Predictive Models for Chemical Reactivity

Predictive models for the chemical reactivity of this compound can be derived by correlating its structural descriptors with experimentally determined reaction rates or equilibrium constants. While specific QSAR models exclusively for this compound are not extensively documented in public literature, the methodology can be understood from studies on broader classes of organic chemicals, including alkynes and ketones. rsc.org

The process begins with defining a specific reactivity endpoint. For instance, a model could be developed to predict the rate constant (k) for its reaction with a common reagent, such as a nucleophile attacking the carbonyl carbon or an electrophile adding across the triple bond. rsc.orgacs.org

Descriptor Generation and Selection: For this compound, a variety of molecular descriptors would be calculated. These can be generated using software like PaDEL-Descriptor or through quantum chemical calculations. qsardb.orgrjpbcs.com These descriptors fall into several categories:

| Descriptor Class | Examples for this compound | Description |

| 0D (Constitutional) | Molecular Weight, Count of Carbon atoms, Count of Oxygen atoms, Number of triple bonds | Basic information derived directly from the molecular formula. |

| 1D (Topological) | Connectivity Indices (e.g., Chi indices), Kappa Shape Indices | Describe the atomic connectivity and branching of the molecule. scispace.com |

| 2D (Structural) | Number of specific functional groups, Polar Surface Area (PSA) | Account for two-dimensional structural fragments and properties. |

| 3D (Geometrical) | Molecular Volume, Surface Area, Moments of Inertia | Describe the three-dimensional shape and size of the molecule. urv.cat |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges on atoms, Heat of Formation | Derived from computational chemistry calculations (e.g., semi-empirical like PM3 or DFT), these describe the electronic properties and distribution. urv.catrjpbcs.com |

Once calculated, a variable selection technique, such as a genetic algorithm, is used to choose a subset of descriptors that best predicts reactivity without overfitting the model. qsardb.orgrjpbcs.com

Model Building: Using the selected descriptors, a regression model is built. A common approach is Multiple Linear Regression (MLR), which results in an equation of the form:

log(Reactivity) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀, c₁, ... cₙ are coefficients determined by the regression analysis, and D₁, D₂, ... Dₙ are the values of the selected molecular descriptors. For example, a hypothetical model for the reactivity of a family of alkynones might reveal that reactivity increases with a higher partial positive charge on the carbonyl carbon and a lower LUMO energy, indicating greater susceptibility to nucleophilic attack.

Correlation of Structural Descriptors with Experimental Data

The core of any QSAR/QSPR model is the statistically significant correlation between calculated structural descriptors and experimentally measured data. For this compound, this involves linking its computed molecular features to observed physical properties or reactivity metrics.

Example Correlation: Predicting Aquatic Toxicity While not a direct measure of chemical reactivity, aquatic toxicity is often mechanistically linked to it. In a comprehensive QSAR study on the toxicity of organic chemicals to the fathead minnow (Pimephales promelas), a dataset including the related compound 1-Octyn-3-ol (B1346985) was used to develop a predictive model. qsardb.org The final model demonstrated a strong correlation between toxicity (log(1/LC50)) and a set of six descriptors.

The descriptors used in such a model for a diverse set of chemicals, including alkynes, highlight the types of structural features that govern biological interactions:

| Descriptor | Type | Potential Relevance for this compound |

| VP-1 | 3D | A descriptor related to molecular volume and shape, influencing how the molecule fits into biological sites. |

| MLFER_BH | 2D | An Abraham solvation parameter related to hydrogen bond basicity, relevant due to the ketone's oxygen atom. |

| HybRatio | 2D | Ratio of sp3 to sp2 hybridized carbons, capturing the degree of saturation. |

| nAtomLAC | 0D | Count of "living" atoms connected to at least one hydrogen, related to potential sites of metabolic transformation. |

| naasC | 0D | Count of aromatic and anti-aromatic sp2 carbons; while zero for this compound, it's crucial for broader models. |

| nN | 0D | Count of nitrogen atoms. |

Table based on descriptors used in a published QSAR model for aquatic toxicity which included related compounds. qsardb.org

Example Correlation: Predicting Reactivity in Cycloadditions In studies of other alkynes, such as cyclooctynes, computational studies have found direct correlations between structural descriptors and reactivity in cycloaddition reactions. acs.org For instance, a strong correlation was identified between the alkyne C-C≡C-C bond angle distortion (a geometrical descriptor) and the reaction rate. A more distorted (less linear) alkyne was found to be more strained and thus more reactive. acs.org For a linear alkyne like this compound, other descriptors would be more relevant. For example, the reactivity in a 1,3-dipolar cycloaddition could be correlated with the energies of its frontier molecular orbitals (HOMO and LUMO) and the partial charges on the alkyne carbons, which are calculated using quantum mechanical methods. urv.cat These electronic descriptors quantify the molecule's ability to engage in the orbital interactions required for the reaction to proceed.

By establishing these robust correlations, QSAR/QSPR models provide a powerful framework for predicting the chemical behavior of this compound and designing new molecules with tailored properties and reactivity.

Applications of 1 Octyn 3 One in Advanced Organic Synthesis and Chemical Biology Research

1-Octyn-3-one as a Versatile Building Block in Complex Chemical Synthesis

The dual functionality of this compound—the reactive alkyne and the electrophilic ketone—enables its participation in numerous synthetic strategies. This versatility makes it a sought-after intermediate for creating carbon-carbon bonds and introducing specific structural features into target molecules.

Precursor in Prostaglandin (B15479496) and Eicosanoid Synthetic Pathways

This compound and its derivatives, particularly enantiomerically pure forms like (S)-1-octyn-3-ol, are well-established precursors in the synthesis of prostaglandins (B1171923) and eicosanoids thermofisher.comsigmaaldrich.comgoogle.comchemimpex.comindiamart.comnih.govrsc.org. Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of effects in vertebrates, including roles in inflammation, blood flow, and pain mdpi.com. The alkyne moiety of this compound can be readily transformed into the characteristic side chains of these complex molecules. For instance, alkynylalane reagents derived from 1-octyn-3-ol (B1346985) have been employed in key steps for attaching side chains to prostaglandin scaffolds, demonstrating high regio-selectivity google.com. Research has shown that the synthesis of prostaglandin analogues often utilizes chiral precursors like (S)-1-octyn-3-ol as a "ω side-chain unit" chemimpex.com. The molecule's structure is amenable to transformations that build the characteristic five-membered ring and attached side chains of prostaglandins and related eicosanoids thermofisher.comoup.com.

Data Table 7.1.1: Role of 1-Octyn-3-ol Derivatives in Prostaglandin Synthesis

| Target Class | Key Role of 1-Octyn-3-ol Derivative | Synthetic Transformation / Application | Representative Citation(s) |

| Prostaglandins | ω Side-chain precursor | Formation of prostaglandin side chains via alkynylalane reagents google.com | thermofisher.comsigmaaldrich.comgoogle.comchemimpex.comnih.govrsc.org |

| Eicosanoids | Building block | Introduction of functionalized carbon chains for complex lipid structures | thermofisher.commdpi.com |

Role in the Construction of Natural Product Frameworks

The reactivity of this compound makes it a valuable component in the total synthesis of various natural products. The molecule can be incorporated into complex frameworks through reactions such as conjugate additions, cycloadditions, and radical cyclizations nih.govrsc.org. For example, alkynyl ketones, a broader class to which this compound belongs, have been utilized in the construction of highly oxygenated ring systems, such as the bicyclo[3.2.1]octane core found in diterpenoids like (-)-glaucocalyxin A, through manganese(III)-mediated radical cyclization nih.gov. The ability of ynones to undergo Michael additions and cycloadditions allows for the creation of diverse structural motifs found in natural products with potential biological activities rsc.org. Furthermore, the alkyne functionality can be a precursor to α-hydroxyketones, facilitating carbon-carbon bond formation and simplifying synthetic routes for complex molecules like soraphen A nih.gov.

Data Table 7.1.2: this compound in Natural Product Synthesis

| Natural Product Class | Specific Example / Role | Key Synthetic Strategy Employing this compound (or related ynones) | Representative Citation(s) |

| Diterpenoids | (-)-Glaucocalyxin A | Mn(III)-mediated radical cyclization of alkynyl ketones | nih.gov |

| Polyketides | Soraphen A | Alkyne as a synthon for α-hydroxyketone | nih.gov |

| Bioactive Compounds | Intermediates for drug candidates and natural products | Synthesis of β-alkynyl ketones | researchgate.netdoi.org |

Intermediate for Advanced Pharmaceutical and Agrochemical Agents

This compound and its derivatives are recognized as valuable intermediates in the development of pharmaceuticals and agrochemicals. The molecule's structural features can be leveraged to synthesize compounds with desired biological activities. For instance, alkynyl ketones, in general, are found in drug candidates and serve as intermediates in the synthesis of natural products with medicinal relevance researchgate.netdoi.org. The ability to perform transformations like copper-catalyzed alkynylation of aryl ketones opens pathways to structural diversity in drugs and natural products acs.org. Furthermore, the compound's chiral forms, such as (S)-1-octyn-3-ol, are utilized in the synthesis of molecules with potential therapeutic applications, facilitating the introduction of functional groups that enhance biological activity chemimpex.com. Its role as a building block in creating complex organic molecules positions it as a key reagent in medicinal chemistry and agrochemical research.

Data Table 7.1.3: Pharmaceutical and Agrochemical Applications of this compound Derivatives

| Target Area | Role of this compound Derivative | Synthetic Application / Intermediate for | Representative Citation(s) |

| Pharmaceuticals | Intermediate / Building Block | Drug candidates, bioactive molecules | chemimpex.comresearchgate.netdoi.orgrsc.org |

| Agrochemicals | Intermediate / Building Block | Natural herbicides (e.g., Tricolorin A) | scientificlabs.co.uksigmaaldrich.com |

Derivatization Strategies for Chemical Biology Probes

The functional groups present in this compound make it an excellent starting material for creating chemical probes used in chemical biology research. These probes are essential tools for investigating molecular interactions, cellular processes, and biological pathways.

Bioconjugation Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne moiety of this compound is particularly well-suited for bioconjugation strategies, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry" nih.govpnas.orgwikipedia.orgspirochem.com. This reaction allows for the efficient and selective formation of a stable triazole ring, covalently linking molecules. While this compound itself might not be directly used in all bioconjugation protocols, its alkyne functionality is representative of the types of terminal alkynes employed. These reactions enable the attachment of labels, drugs, or other functional payloads to biomolecules like proteins, peptides, or nucleic acids, facilitating their tracking, imaging, or targeted delivery nih.govpnas.orgwikipedia.org. The development of water-soluble, fluorescently tagged alkynes is crucial for effective bioconjugation in biological environments pnas.org.

Data Table 7.2.1: Bioconjugation Strategies Involving Alkyne Functionality

| Bioconjugation Method | Functional Groups Involved | Application Example | Role of Alkyne (e.g., from this compound) | Representative Citation(s) |

| CuAAC (Click Chemistry) | Alkyne + Azide (B81097) | Labeling proteins, peptides, nucleic acids; drug delivery | Forms stable triazole linkage | nih.govpnas.orgwikipedia.orgspirochem.com |

| Other Alkyne Reactions | Alkyne + Nucleophile | Cysteine conjugation, creating bioconjugates | Reactive functional handle | wikipedia.orgrsc.org |

Development of Chemical Probes for Investigating Molecular Interactions

Derivatives of this compound can be designed as chemical probes to study molecular interactions and biological processes. The alkyne group can serve as a handle for further derivatization, allowing the incorporation of reporter groups (e.g., fluorophores, affinity tags) or reactive warheads. These probes can be used to investigate enzyme activity, map protein-protein interactions, or track cellular pathways. For example, alkynyl ketones, in general, are explored for their potential in drug discovery and chemical biology due to their reactivity and ability to be transformed into diverse scaffolds researchgate.netdoi.orgrsc.org. The strategic placement of the alkyne and ketone functionalities allows for precise chemical modifications, leading to probes that can selectively interact with biological targets and report on their state or activity.

Data Table 7.2.2: Chemical Probes Derived from Alkyne-Containing Molecules

| Probe Type / Application | Key Functional Group | Design Strategy | Target Biological Process / Interaction | Representative Citation(s) |

| Reporter Probes | Alkyne | Incorporation of fluorophores/biotin via click chemistry (CuAAC) | Tracking biomolecules, imaging | nih.govpnas.orgwikipedia.org |

| Activity-Based Probes | Alkyne / Ketone | Design of molecules that covalently inhibit enzymes or interact with targets | Enzyme mechanisms, molecular targets | researchgate.netdoi.orgrsc.org |

Compound List

this compound

Future Directions and Emerging Research Avenues for 1 Octyn 3 One

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 1-octyn-3-one often involves the Jones oxidation of its corresponding secondary alcohol, 1-octyn-3-ol (B1346985). orgsyn.orgorgsyn.org While effective, this method utilizes stoichiometric chromium(VI), a toxic and environmentally hazardous reagent. Future research is increasingly focused on developing greener, more efficient, and sustainable methods for its synthesis.

Key areas of development include:

Catalytic Oxidation: A primary goal is to replace stoichiometric oxidants with catalytic systems that use milder and more environmentally benign terminal oxidants, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). Research into transition-metal catalysts (e.g., based on palladium, ruthenium, or copper) or metal-free catalytic systems for the selective oxidation of propargyl alcohols is a significant trend.

Chemoenzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative. Chemoenzymatic strategies, which combine chemical synthesis with enzymatic reactions, are gaining traction. For instance, a racemic mixture of 1-octyn-3-ol can be resolved using lipases to obtain an enantiomerically pure alcohol, which can then be oxidized to the corresponding chiral this compound. nih.govacs.org Future work could focus on identifying or engineering oxidoreductase enzymes that can directly and enantioselectively oxidize 1-octyn-3-ol to this compound, or even enzymes that can construct the ynone scaffold from simpler precursors.

Electrochemical Synthesis: Electrocatalysis represents a frontier in sustainable synthesis, using electrical current to drive chemical transformations. Developing an electrochemical method for the oxidation of 1-octyn-3-ol would eliminate the need for chemical oxidants altogether. Recent advances in the electrocatalytic semihydrogenation of terminal alkynes using nickel complexes demonstrate the potential of electrochemical approaches for alkyne transformations. chemrxiv.orgnsf.gov

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Reagents | Advantages | Disadvantages / Research Gaps |

|---|---|---|---|

| Classical (Jones Oxidation) | 1-octyn-3-ol, CrO₃, H₂SO₄ | High yield, well-established orgsyn.org | Use of toxic heavy metals, harsh acidic conditions, poor atom economy |

| Catalytic Oxidation | 1-octyn-3-ol, Metal/Organo-catalyst, O₂/H₂O₂ | Milder conditions, improved sustainability | Catalyst stability, selectivity challenges, need for further development |

| Chemoenzymatic | Racemic 1-octyn-3-ol, Lipase (B570770), Acyl donor | High enantioselectivity, green solvent systems nih.gov | Multi-step process, requires subsequent oxidation step |

| Electrochemical | 1-octyn-3-ol, Electrolyte, Electrode | Avoids chemical oxidants, high degree of control | Method not yet developed specifically for this oxidation, requires optimization |

Deeper Mechanistic Elucidation of Catalytic and Biological Transformations

While this compound is used as a reactant in various transformations, a detailed mechanistic understanding of its reactivity is often extrapolated from studies on similar ynones or terminal alkynes. Future research should focus on elucidating the precise reaction pathways.

Catalytic Transformations: The semi-hydrogenation of this compound can yield either 1-octen-3-one (B146737) or 1-octyn-3-ol, depending on the catalyst and conditions. Detailed kinetic and spectroscopic studies are needed to understand the chemoselectivity of different catalytic systems (e.g., Lindlar's catalyst vs. nickel complexes). chemrxiv.org Similarly, in metal-catalyzed reactions like hydrosilylation, hydroboration, or coupling reactions, in-situ monitoring and isolation of intermediates would clarify the role of the ketone functionality in directing or influencing the reactivity of the alkyne. researchgate.netnih.gov For example, cobalt-catalyzed 1,1-diboration of terminal alkynes has been shown to proceed through a vinylcobalt intermediate, and understanding how the ketone in this compound would interact with the cobalt center is a key research question. nih.gov

Biological Transformations: The biological activities of the reduced analogue, 1-octen-3-ol (B46169) (a well-known mushroom alcohol and insect attractant), are well-documented. ebi.ac.ukpnas.org It is formed in fungi from linoleic acid via lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes, which produce an unstable intermediate that is then reduced. nih.govmdpi.comjmb.or.kr The immediate precursor in this pathway is often 1-octen-3-one. ebi.ac.uk A critical area for future research is to investigate whether this compound can act as an inhibitor or a substrate mimic for these enzymes (LOX, HPL) or for the oxidoreductases involved in the final reduction step. Such studies could reveal new biological activities or lead to the development of specific enzyme inhibitors. Furthermore, the neurotoxic effects of 1-octen-3-ol, which involves the disruption of dopamine (B1211576) packaging, prompts investigation into whether this compound exhibits similar or unique neuroactivity. pnas.org

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry is a powerful tool for predicting reactivity, designing new catalysts, and understanding complex reaction mechanisms at a molecular level.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions involving this compound. This can help rationalize the regio- and stereoselectivity observed in reactions such as Michael additions, cycloadditions, or metal-catalyzed transformations. By comparing the energy barriers for different potential pathways, researchers can predict the most likely outcome and design reaction conditions to favor a desired product.

Rational Catalyst Design: Computational modeling is instrumental in the rational design of catalysts. For instance, in the hydration of alkynes, computational studies can help design cavitand-based catalysts with specific host-guest interactions that favor the hydration of one terminus of an unsymmetrical alkyne over the other. ryukoku.ac.jp Similar approaches could be used to design catalysts for the selective transformation of this compound, where the catalyst's active site is engineered to interact favorably with either the alkyne or the ketone group, thereby controlling the reaction's chemoselectivity.

Modeling Biological Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound might bind to the active site of enzymes, such as lipoxygenases or cytochrome P450s. nih.gov This can guide the design of this compound derivatives as potential enzyme inhibitors for applications in medicine or agriculture.

Exploration of Undiscovered Applications in Interdisciplinary Chemical Science

The unique bifunctional nature of this compound makes it a candidate for a wide range of applications that remain largely unexplored.

Materials Science: The terminal alkyne group can participate in polymerization reactions. Future research could explore the synthesis of novel functionalized polyacetylenes using this compound as a monomer. The presence of the ketone group along the polymer backbone could be used for post-polymerization modification or to tune the material's electronic and physical properties for applications in conductive polymers or organic electronics. atamanchemicals.com

Chemical Biology and Medicinal Chemistry: The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This allows this compound to be used as a versatile building block for creating complex molecular architectures and bioconjugates. It could be incorporated into small-molecule libraries for drug discovery or used to develop chemical probes to study biological systems. tcichemicals.comontosight.ai Given the known antimicrobial and insect-attracting properties of related C8 compounds like 1-octen-3-ol, a systematic investigation into the biological activity profile of this compound itself is warranted. researchgate.netresearchgate.net

Fragrance and Flavor Chemistry: While its hydrogenated analogue 1-octen-3-one is known for its metallic, mushroom-like odor, the specific organoleptic properties of this compound are not as well-characterized. ebi.ac.uk Exploring its potential as a fragrance or flavor component, or as a precursor to other desirable aroma compounds, could open up new applications in the food and cosmetic industries.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Octyn-3-ol |

| 1-Octen-3-one |

| 1-Octen-3-ol |

| Chromium(VI) |

| Hydrogen peroxide |

| Palladium |

| Ruthenium |

| Copper |

| Racemic 1-octyn-3-ol |

| 1,1-diborylalkene |

| Vinylcobalt |

| Linoleic acid |

| Dopamine |

| Polyacetylene |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Octyn-3-one, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?

- Methodological Answer : Optimize synthesis via alkynylation of ketones using organometallic reagents (e.g., Grignard) under inert atmospheres. Characterize intermediates via GC-MS for purity and monitor reaction kinetics using NMR spectroscopy to identify optimal solvent polarity (e.g., THF vs. DCM) and catalyst systems (e.g., CuI vs. Pd-based) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Combine IR spectroscopy (C≡C stretch ~2100–2260 cm⁻¹) with ¹³C NMR (alkynyl carbons δ 70–100 ppm) for structural confirmation. Resolve overlaps in ¹H NMR by employing 2D-COSY or HSQC, and validate purity via HPLC with UV detection .

Q. How does pH or temperature affect the stability of this compound in aqueous versus organic matrices?

- Methodological Answer : Conduct accelerated stability studies under controlled pH (2–12) and temperature (4–60°C). Quantify degradation products via LC-MS and model degradation kinetics using Arrhenius equations. Compare solvent effects using partition coefficients (log P) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on this compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise mechanisms. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare with experimental regioselectivity data. Reconcile discrepancies by isolating intermediates via cryogenic trapping .

Q. How can multivariate analysis resolve conflicting data on this compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate interactions between catalyst loading, solvent, and temperature. Use PCA (Principal Component Analysis) to identify dominant variables. Validate models by replicating high-impact studies under standardized conditions .

Q. What strategies optimize this compound’s enantioselectivity in propargylation reactions, and how are chiral auxiliaries rationally designed?

- Methodological Answer : Screen chiral ligands (e.g., BINOL-derived phosphoramidites) using high-throughput robotic platforms. Correlate enantiomeric excess (ee) with steric/electronic parameters via Hammett plots. Validate ligand-substrate interactions using X-ray crystallography or NOESY .

Data-Driven and Replicability-Focused Questions

Q. How do trace impurities in starting materials affect reproducibility in this compound syntheses?

- Methodological Answer : Conduct spike-and-recovery experiments with known impurities (e.g., aldehydes). Quantify impurity thresholds via ICP-MS and establish QC protocols using statistical process control (SPC) charts. Share raw datasets in supplementary materials for cross-validation .

Q. What meta-analysis frameworks are suitable for synthesizing contradictory bioactivity data on this compound derivatives?

- Methodological Answer : Apply PRISMA guidelines to systematically review literature. Use random-effects models to aggregate IC₅₀ values across studies. Assess publication bias via funnel plots and sensitivity analysis .

Methodological Best Practices

- Experimental Design : Use PICOT framework (Population: this compound; Intervention: variable X; Comparison: control condition; Outcome: measurable parameter; Time: reaction duration) to structure hypotheses .

- Data Transparency : Report raw data, instrument calibration details, and uncertainty margins (e.g., ±SD) in supplementary materials to enable replication .

- Contradiction Resolution : Apply triangulation—combine computational, spectroscopic, and kinetic data to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.